N-[(Z)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide
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Overview
Description
N’-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxy group, a bromo substituent, an ethoxy group, and a morpholinyl ring, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide typically involves multiple steps, starting with the preparation of the benzylidene intermediate. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The final step involves the condensation of the benzylidene intermediate with 2-(4-morpholinyl)acetohydrazide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
Molecular Formula |
C22H26BrN3O4 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[(Z)-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C22H26BrN3O4/c1-2-29-20-13-18(14-24-25-21(27)15-26-8-10-28-11-9-26)12-19(23)22(20)30-16-17-6-4-3-5-7-17/h3-7,12-14H,2,8-11,15-16H2,1H3,(H,25,27)/b24-14- |
InChI Key |
NODKTZJGEHRVNM-OYKKKHCWSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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